molecular formula C16H14N2O B4584189 3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline

3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline

Cat. No. B4584189
M. Wt: 250.29 g/mol
InChI Key: AZKITSUWDWWBSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related oxazolyl aniline derivatives typically involves condensation reactions. For example, derivatives similar to our compound of interest have been synthesized through reactions involving aromatic amines and various aldehydes or ketones in solvents like methanol at room temperature (Jayanna et al., 2012). These synthesis routes emphasize the adaptability and reactivity of the aniline and oxazole moieties, providing a base for creating a wide range of compounds with diverse biological activities.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline has been studied using various spectroscopic techniques, including IR, 1H NMR, Mass, and 13C NMR. These analyses offer insights into the intricate details of their molecular frameworks, confirming the presence of specific functional groups and establishing the overall molecular conformation (Venkatagiri et al., 2018).

Chemical Reactions and Properties

Oxazolyl anilines participate in a range of chemical reactions, reflecting their reactive nature. For instance, they can undergo cycloaddition reactions, illustrating their capacity to form more complex structures and demonstrating their versatility in organic synthesis (Ramadan, 2018).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and melting points, are crucial for determining their suitability in various applications, including pharmaceuticals and materials science. While specific data on 3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline are not readily available, analogous compounds exhibit diverse physical properties that can be fine-tuned through modifications to the molecular structure (Dighe et al., 2012).

Chemical Properties Analysis

The chemical properties of oxazolyl anilines, such as reactivity towards electrophiles and nucleophiles, are influenced by the presence of the oxazole ring and the aniline nitrogen. These functionalities can participate in various bond-forming reactions, making these compounds valuable intermediates in organic synthesis and potential candidates for the development of new materials and bioactive molecules (Su et al., 2013).

Scientific Research Applications

Corrosion Inhibition

The synthesized compound (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline demonstrates significant inhibition of mild steel corrosion in acidic environments. It functions as an efficient corrosion inhibitor, with inhibition efficiency increasing alongside concentration. The adsorption of this compound on the mild steel surface is in accordance with Langmuir's isotherm, indicating potential applications in protecting metals against corrosion, especially in industries dealing with acidic substances (Daoud et al., 2014).

Electroluminescence

A novel class of compounds including 4-dimesitylboryl-N,N-bis(9,9-dimethylfluoren-2-yl)aniline and derivatives have been designed and synthesized for electroluminescence applications. These materials exhibit intense fluorescence emission, reversible anodic oxidation, and cathodic reduction, making them excellent candidates for organic electroluminescent (EL) devices. Their ability to emit multicolor light, including white, and serve as host materials for emissive dopants allows for color tuning and enhances device performance (Doi et al., 2003).

Antimicrobial Activity

Novel quinazolinone derivatives synthesized from 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate have shown significant antimicrobial activity. These compounds, after reacting with primary aromatic amines and heterocyclic amines, exhibited promising results against a variety of microbial strains, suggesting potential applications in developing new antimicrobial agents (Habib et al., 2012).

Photoluminescence

Copper(I) complexes with amido-triazolato ligands have been prepared, showcasing long-lived photoluminescence with colors ranging from yellow to red-orange. These complexes exhibit potential applications in the development of photoluminescent materials for various technological applications, including sensors and light-emitting devices (Manbeck et al., 2011).

Electrochromic Materials

Synthesis and characterization of azo-based phenylthiophene Schiff bases have led to the development of new organic materials with donor-acceptor systems. These compounds exhibit unique optical properties, including high optical contrasts and fast switching speeds in the near-infrared region, suggesting their potential use in electrochromic devices (Shili et al., 2020).

properties

IUPAC Name

3-[4-(2-methylphenyl)-1,3-oxazol-2-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-11-5-2-3-8-14(11)15-10-19-16(18-15)12-6-4-7-13(17)9-12/h2-10H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKITSUWDWWBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=COC(=N2)C3=CC(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-(2-Methylphenyl)-1,3-oxazol-2-yl]aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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